molecular formula C14H8F2N2OS B2706098 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 906785-32-8

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2706098
CAS RN: 906785-32-8
M. Wt: 290.29
InChI Key: GJOAWCLUZVGLKF-UHFFFAOYSA-N
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Description

“4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is a chemical compound with immense potential in scientific research. It is a derivative of benzothiazole, a heterocyclic organic compound that possesses a wide range of properties and applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention due to their distinctive structures and broad spectrum of biological effects . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of “4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” and its derivatives were analyzed based on IR, 1H, 13C, UV, and mass spectral data .


Chemical Reactions Analysis

The reaction between benzo[d]thiazol-2-amine and flurbiprofen resulted in the formation of “4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” in high yield . The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole derivatives, related to the chemical structure of interest, have been investigated for their potential as fluorescent sensors. For instance, compounds with benzimidazole/benzothiazole bases have shown significant solvatochromic behavior and large Stokes shifts, indicating their potential in detecting metal ions like Al3+ and Zn2+ through fluorescence. These findings suggest that similar compounds, including 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide, could be designed for sensitive and selective metal ion detection (Suman et al., 2019).

Antimicrobial Activity

Another research avenue is the synthesis of fluorinated sulphonamide benzothiazole compounds for antimicrobial screening. These compounds, including derivatives of benzothiazoles, have demonstrated a wide range of biodynamic properties, suggesting that 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide could also possess pharmacologically significant therapeutic potentials, particularly in antimicrobial applications (Jagtap et al., 2010).

Solid-Phase Synthesis Applications

The solid-phase synthesis method has been applied to the preparation of benzodiazepinones, indicating the utility of fluorinated compounds in synthesizing complex organic molecules. This method underscores the adaptability of fluorinated benzamide compounds in facilitating the synthesis of diverse pharmacologically active molecules, highlighting the potential research applications of 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide in developing novel therapeutics (Lee et al., 1999).

Mechanism of Action

While the specific mechanism of action for “4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antibacterial, anticonvulsant, antidiabetic, and antifungal activities .

properties

IUPAC Name

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2OS/c15-9-6-4-8(5-7-9)13(19)18-14-17-12-10(16)2-1-3-11(12)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOAWCLUZVGLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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